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Compound of Interest

Compound Name: 4-Phenoxybenzonitrile

Cat. No.: B1345653 Get Quote

A detailed spectroscopic analysis of 4-phenoxybenzonitrile and its ortho- and meta-isomers is

presented for researchers, scientists, and drug development professionals. This guide provides

a comparative overview of their key spectroscopic features in Nuclear Magnetic Resonance (¹H

and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS),

supported by experimental data.

The isomeric position of the phenoxy group on the benzonitrile ring significantly influences the

electronic environment of the molecule, leading to distinct spectroscopic signatures.

Understanding these differences is crucial for the unambiguous identification and

characterization of these isomers in various research and development settings. This guide

summarizes the key quantitative data in clear tables, provides detailed experimental protocols

for the cited spectroscopic techniques, and includes a visual representation of the structural

and spectroscopic relationships.

Comparative Spectroscopic Data
The following tables summarize the key experimental data obtained for 4-
phenoxybenzonitrile, 3-phenoxybenzonitrile, and 2-phenoxybenzonitrile.

¹H NMR Spectral Data (CDCl₃)
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Isomer Chemical Shift (δ, ppm) and Multiplicity

4-Phenoxybenzonitrile
7.63 (d, 2H), 7.43 (t, 2H), 7.25 (t, 1H), 7.08 (d,

2H), 7.02 (d, 2H)

3-Phenoxybenzonitrile
7.48 - 7.37 (m, 3H), 7.32-7.27 (m, 2H), 7.22-

7.17 (m, 1H), 7.10-7.06 (m, 2H)

2-Phenoxybenzonitrile
7.72 (dd, 1H), 7.59 (td, 1H), 7.45 (t, 2H), 7.28 (t,

1H), 7.15 (d, 2H), 6.95 (d, 1H)

Interpretation: The substitution pattern significantly affects the chemical shifts and splitting

patterns of the aromatic protons. In the para-isomer (4-phenoxybenzonitrile), the two doublets

in the benzonitrile ring are characteristic. The ortho-isomer (2-phenoxybenzonitrile) shows the

most complex splitting pattern due to the proximity of the phenoxy group to the nitrile, resulting

in distinct signals for each proton on the benzonitrile ring. The meta-isomer (3-

phenoxybenzonitrile) exhibits a more complex multiplet region for the benzonitrile protons

compared to the para-isomer.

¹³C NMR Spectral Data (CDCl₃)
Isomer Chemical Shifts (δ, ppm)

4-Phenoxybenzonitrile
162.2, 154.9, 134.1, 130.3, 125.4, 120.3, 118.5,

117.8, 107.4

3-Phenoxybenzonitrile
158.0, 155.5, 130.8, 130.3, 127.1, 125.2, 122.0,

119.9, 118.2, 114.1

2-Phenoxybenzonitrile
160.4, 155.8, 134.3, 133.9, 130.3, 125.2, 122.9,

120.8, 116.7, 113.3

Interpretation: The position of the ether linkage directly impacts the chemical shifts of the

carbon atoms in the benzonitrile ring. The chemical shift of the carbon bearing the nitrile group

(C≡N) and the carbon attached to the oxygen atom are particularly sensitive to the substitution

pattern.

FT-IR Spectral Data (KBr Pellet, cm⁻¹)
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Isomer C≡N Stretch
C-O-C Stretch
(Aromatic
Ether)

Aromatic C-H
Stretch

Aromatic C=C
Stretch

4-

Phenoxybenzonit

rile

~2226 ~1240 ~3060 ~1585, ~1487

3-

Phenoxybenzonit

rile

~2230 ~1250 ~3070 ~1580, ~1480

2-

Phenoxybenzonit

rile

~2228 ~1245 ~3065 ~1582, ~1485

Interpretation: The most characteristic absorption band for these compounds is the nitrile (C≡N)

stretch, which appears as a sharp band around 2230-2226 cm⁻¹. While the position of this

band shows minor shifts between the isomers, the aromatic C-O-C stretching vibrations and

the pattern of the aromatic C-H and C=C stretching and bending vibrations in the fingerprint

region can provide further distinguishing features.

Mass Spectrometry Data (Electron Ionization)
Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)

4-Phenoxybenzonitrile 195 167, 139, 77, 51

3-Phenoxybenzonitrile 195 167, 139, 77, 51

2-Phenoxybenzonitrile 195 167, 139, 77, 51

Interpretation: All three isomers exhibit a molecular ion peak at m/z 195, corresponding to the

molecular formula C₁₃H₉NO. The primary fragmentation pathway involves the loss of CO (28

amu) to give a fragment at m/z 167, followed by the loss of HCN (27 amu) to yield a fragment

at m/z 140. The presence of a prominent peak at m/z 77 is characteristic of a phenyl group.

While the major fragment ions are the same, the relative intensities of these fragments may

show slight variations between the isomers.
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UV-Vis Spectral Data (in Methanol)
Isomer λmax (nm)

4-Phenoxybenzonitrile ~245, ~275

3-Phenoxybenzonitrile ~240, ~280

2-Phenoxybenzonitrile ~235, ~270

Interpretation: The UV-Vis spectra of these isomers are characterized by multiple absorption

bands in the ultraviolet region, arising from π→π* transitions within the aromatic rings. The

position of the phenoxy group influences the extent of conjugation and, consequently, the

absorption maxima (λmax). These variations, although subtle, can be used for differentiation.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified phenoxybenzonitrile

isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy:

Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

Set the spectral width to cover the aromatic region (typically 6.5-8.5 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy:

Acquire the carbon-13 NMR spectrum on the same instrument.

Use a proton-decoupled pulse sequence.
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Set the spectral width to cover the range of approximately 100-170 ppm.

A larger number of scans will be required compared to the ¹H NMR spectrum.

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of

the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing

the mixture into a transparent disk.

Data Acquisition:

Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

Acquire a background spectrum of a blank KBr pellet.

Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and analysis.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range of approximately m/z 40-300 to detect the molecular ion

and characteristic fragment ions.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the phenoxybenzonitrile isomer in a UV-

transparent solvent, such as methanol or ethanol, of a known concentration (e.g., 10⁻⁵ M).
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Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Record the absorption spectrum over a wavelength range of 200-400 nm.

Use a cuvette containing the pure solvent as a reference.

Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Isomeric Relationships
The following diagram illustrates the structural differences between the three isomers of

phenoxybenzonitrile and highlights their key distinguishing spectroscopic features.

Spectroscopic Differentiation of Phenoxybenzonitrile Isomers

Isomers of Phenoxybenzonitrile

¹H NMR Distinctions FT-IR Key Feature

4-Phenoxybenzonitrile

Symmetric pattern
(two doublets)

shows

C≡N stretch
(~2230 cm⁻¹)

3-Phenoxybenzonitrile

Complex multiplets

shows

2-Phenoxybenzonitrile

Most complex pattern
(distinct signals)

shows

Click to download full resolution via product page

Caption: Isomeric structure and key ¹H NMR and FT-IR differences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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